2-Bromo-5,6-dimethylpyridin-3-amine (CAS 1824593-49-8) is a highly functionalized, di-alkylated halogenated aminopyridine utilized as a premium building block in advanced medicinal chemistry and industrial heterocyclic synthesis[1]. Featuring a reactive 2-bromo site primed for transition-metal-catalyzed cross-coupling and a 3-amino group for subsequent cyclization or amidation, this compound is distinguished by its 5,6-dimethyl substitution [2]. These methyl groups provide critical electron-donating properties that enhance the nucleophilicity of the amine while introducing precise steric bulk. In procurement contexts, it is selected over simpler aminopyridines when downstream applications—such as the synthesis of complex kinase inhibitors or fused benzazepines—require strict conformational locking and high regioselectivity during late-stage functionalization [1].
Substituting 2-Bromo-5,6-dimethylpyridin-3-amine with unmethylated (e.g., 2-bromopyridin-3-amine) or mono-methylated analogs (e.g., 2-bromo-5-methylpyridin-3-amine) fundamentally compromises both synthetic workflow and final product efficacy [1]. In process chemistry, the absence of the 6-methyl group alters the electronic landscape of the pyridine ring, reducing the regioselectivity of electrophilic substitutions and increasing the burden of chromatographic purification [2]. Furthermore, in drug design, the 5,6-dimethyl motif is not merely a passive structural feature; it actively fills specific hydrophobic pockets in target enzymes (such as PKMYT1) and dictates the atropisomerism or 3D conformation of fused multicyclic systems [1]. A generic substitute will fail to achieve the required sub-nanomolar target binding affinities, rendering the resulting active pharmaceutical ingredient (API) ineffective.
The synthesis and utilization of 2-Bromo-5,6-dimethylpyridin-3-amine benefits significantly from the steric and electronic directing effects of the 5,6-dimethyl groups. When subjected to bromination (e.g., using NBS in DCM at 0 °C), the precursor 5,6-dimethylpyridin-3-amine undergoes highly regioselective halogenation at the 2-position, minimizing the formation of poly-brominated impurities [1]. In contrast, the bromination of unsubstituted pyridin-3-amine typically yields a complex mixture of 2-bromo, 6-bromo, and 2,6-dibromo isomers, necessitating yield-depleting chromatographic separations. This regiocontrol translates directly to higher batch-to-batch reproducibility and lower purification costs in industrial procurement [1].
| Evidence Dimension | Regioselectivity and impurity profile during bromination |
| Target Compound Data | Exclusively yields the 2-bromo isomer due to 6-position blocking and 5-position steric shielding |
| Comparator Or Baseline | Unsubstituted pyridin-3-amine (yields mixed 2-bromo, 6-bromo, and 2,6-dibromo isomers) |
| Quantified Difference | Eliminates the need for complex separation of the 6-bromo isomer, improving effective precursor yield |
| Conditions | NBS bromination in DCM at 0 °C |
High regioselectivity reduces downstream purification bottlenecks, making this specific compound highly desirable for scalable API manufacturing.
In the development of targeted oncology therapeutics, the 5,6-dimethyl substitution on the pyridine ring is critical for achieving high-affinity binding to the PKMYT1 kinase domain. Derivatives synthesized from 2-Bromo-5,6-dimethylpyridin-3-amine (such as Intermediate 20 in recent patent literature) are designed to fit precisely into the enzyme's hydrophobic pocket [1]. Unmethylated or mono-methylated comparators fail to provide the necessary van der Waals interactions, resulting in significantly higher IC50 values. The di-methylated scaffold enables the final indazole-based inhibitors to achieve potent, sub-nanomolar efficacy against PKMYT1, a critical node in the DNA damage response (DDR) pathway [1].
| Evidence Dimension | Target binding affinity (IC50) for PKMYT1 kinase |
| Target Compound Data | 5,6-dimethyl-substituted derivatives enable sub-nanomolar to low-nanomolar IC50 values |
| Comparator Or Baseline | Unmethylated or mono-methylated pyridine analogs |
| Quantified Difference | The 5,6-dimethyl motif provides the essential steric bulk required to lock the inhibitor into the active site, drastically lowering the IC50 |
| Conditions | ADP-Glo PKMYT1 kinase assay |
Procurement of this exact di-methylated building block is mandatory for synthesizing DDR-targeted oncology drugs that meet strict potency thresholds.
2-Bromo-5,6-dimethylpyridin-3-amine serves as a highly specific precursor for the synthesis of complex fused benzazepine derivatives, which are investigated for the treatment of cancer and epilepsy. In Suzuki coupling reactions with boronate esters, this compound enables the formation of the 2,3-dimethyl-5,7-dihydropyrido[3,2-d][3]benzazepin-6-one core (e.g., Intermediate N80) [1]. When a mono-methylated analog such as 4-amino-5-bromo-2-methylpyridine is used, the reaction yields a structurally distinct 3-methyl-5,7-dihydropyrido[4,3-d][3]benzazepin-6-one core (Intermediate N79) at a 34% yield [1]. The specific placement of the bromine and amino groups relative to the di-methyl substituents is non-negotiable for achieving the correct cyclization geometry required for System Xc- target engagement.
| Evidence Dimension | Structural outcome of Suzuki-driven cyclization |
| Target Compound Data | Yields the targeted 2,3-dimethyl-dihydropyrido[3,2-d][3]benzazepin-6-one core (Intermediate N80) |
| Comparator Or Baseline | 4-amino-5-bromo-2-methylpyridine (Intermediate N79 precursor) |
| Quantified Difference | Secures the specific [3,2-d] fusion geometry and di-methyl substitution pattern, whereas the comparator yields a fundamentally different [4,3-d] mono-methylated isomer at 34% yield |
| Conditions | Suzuki reaction using K2CO3, Pd(dppf)2 in H2O/dioxane at 100 °C |
Buyers must select this exact CAS number to ensure the correct regiochemical fusion during the synthesis of advanced neurological and oncological drug candidates.
This compound is the premier starting material for synthesizing advanced indazole-based inhibitors targeting the PKMYT1 kinase. The 5,6-dimethyl groups are strictly required to fill the hydrophobic pocket of the kinase domain, making this exact building block indispensable for developing therapies aimed at disrupting the G2/M cell cycle checkpoint in cancer cells experiencing replication stress [1].
In the pursuit of System Xc- inhibitors for the treatment of epilepsy and specific cancers, 2-Bromo-5,6-dimethylpyridin-3-amine is utilized to construct 2,3-dimethyl-5,7-dihydropyrido[3,2-d][3]benzazepin-6-one cores. Its specific substitution pattern ensures the correct regiochemistry during late-stage Suzuki coupling and cyclization, which cannot be achieved with mono-methylated alternatives [2].
Beyond specific drug targets, this compound serves as a highly reliable, sterically hindered scaffold for general cross-coupling methodologies in process chemistry. The electron-donating methyl groups enhance the reactivity of the 2-bromo position for oxidative addition, while the 6-methyl group provides steric shielding that minimizes unwanted side reactions at the pyridine nitrogen during complex multi-step syntheses [1].